1-Methylquinoxalin-2-one

Overview

Description

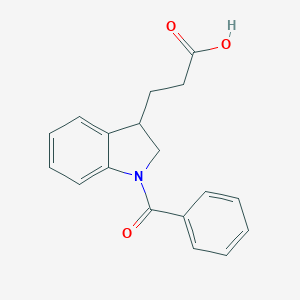

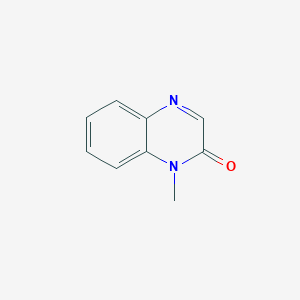

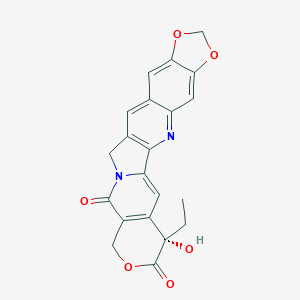

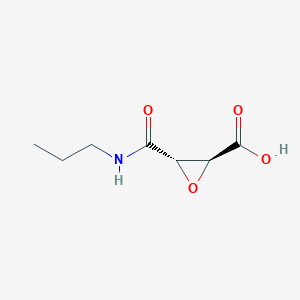

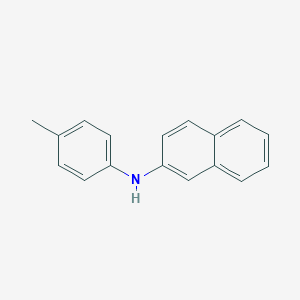

1-Methylquinoxalin-2-one is a chemical compound with the molecular formula C9H8N2O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 35% H2O2, 5% aq. NaOH, POCl3, and hydrazine hydrate . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . There are also methods involving the use of sodium hydride in N,N-dimethyl-formamide; mineral oil at 0 - 40℃ .Molecular Structure Analysis

The InChI Code of this compound is 1S/C9H8N2O/c1-11-8-5-3-2-4-7 (8)10-6-9 (11)12/h2-6H,1H3 . The molecular weight is 160.17 .Chemical Reactions Analysis

The direct C–H functionalization of quinoxalin-2(1 H)-one at the C3 position is the most cost-effective method for the synthesis of quinoxalin-2(1 H)-one derivatives . There are also methods involving the use of alkyl boronic acids and esters and alkyl trifluoroborates to afford C–C coupled products .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The InChI Key is CHPVQLYVDDOWNT-UHFFFAOYSA-N .Scientific Research Applications

1. Biological Activity Studies

1-Methylquinoxalin-2-one and its derivatives have been extensively studied for their biological activities. A study by Benallal et al. (2020) focused on 1-ethyl-3-methylquinoxaline-2-thione, showing significant biological activity. Their research combined experimental and theoretical investigations, including X-ray diffraction and UV-Vis absorption spectroscopy, to analyze the molecule's properties and potential biomedical applications.

2. Chromatographic Applications

The compound has been used in chromatographic analyses, as described by McLellan & Thornalley (1992). They developed methods for the synthesis of 1,2-diamino-4,5-dimethoxybenzene, and related quinoxaline derivatives, for use in liquid chromatographic fluorimetric assays of methylglyoxal in chemical and biological systems.

3. Corrosion Inhibition

Research by Forsal et al. (2010) indicated that 6-methylquinoxalin-2(1H)-one, a related compound, has good inhibiting properties for steel corrosion in acidic media. This study highlights the potential of quinoxaline derivatives in corrosion inhibition applications.

4. Antitubercular Properties

Several studies have explored the antitubercular properties of quinoxaline derivatives. For example, Das et al. (2010) investigated a series of quinoxaline dioxides and found significant antitubercular potencies, with one compound emerging as a lead compound. This study underlines the potential of quinoxaline derivatives in developing antitubercular drugs.

5. Cancer Research

In cancer research, Cui et al. (2017) studied a quinoxaline derivative that inhibited tumor growth and disrupted tumor vasculature. This research showcases the potential of quinoxaline derivatives in cancer treatment, particularly as tumor-vascular disrupting agents.

6. Alzheimer's Disease Research

A study by Mahajan et al. (2020) focused on synthesizing styrylquinoxalin-2(1H)-ones for cholinesterase inhibition, potentially useful in treating Alzheimer's disease. This highlights the role of quinoxaline derivatives in neurodegenerative disease research.

Mechanism of Action

Target of Action

1-Methylquinoxalin-2-one is a derivative of quinoxalin-2(1H)-ones, which have been reported to exhibit diverse biological activities and chemical properties Quinoxalin-2(1h)-one derivatives have been reported to inhibit hepatitis c virus (hcv) , suggesting that this compound may also target similar biological pathways.

Mode of Action

The mode of action of this compound involves the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation . This process has attracted considerable attention due to its potential to modify the compound’s biological activities and chemical properties . The functionalization includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the C–H functionalization of quinoxalin-2(1H)-ones . This process leads to the formation of new carbon–carbon bonds, which can significantly alter the compound’s biological activities and chemical properties . The functionalization process includes various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the modifications introduced through the c–h functionalization process .

Result of Action

The result of the action of this compound involves the formation of new carbon–carbon bonds through the C–H functionalization process . This process can significantly alter the compound’s biological activities and chemical properties . The specific molecular and cellular effects would depend on the type of functionalization (e.g., arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, phosphonation) and the biological targets of the compound .

Action Environment

The action environment can influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the C–H functionalization process and, consequently, the compound’s biological activities and chemical properties . .

Safety and Hazards

Future Directions

The future development of 1-Methylquinoxalin-2-one involves the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions . The enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas are also part of the future directions .

Biochemical Analysis

Biochemical Properties

1-Methylquinoxalin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in C–H bond activation reactions, leading to the formation of various functionalized derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to undergo functionalization makes it a valuable tool in synthetic organic chemistry and drug development.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites. These cellular effects highlight the compound’s potential as a therapeutic agent in various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes, either inhibiting or activating their catalytic activity . For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in central metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting metabolic enzymes and other cytoplasmic proteins. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name |

1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPVQLYVDDOWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325904 | |

| Record name | AK-830/25033058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6479-18-1 | |

| Record name | 2(1H)-Quinoxalinone, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6479-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 521692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006479181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC521692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AK-830/25033058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

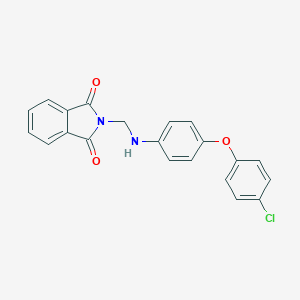

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)